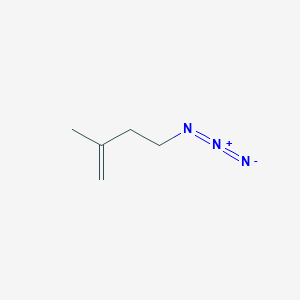

4-Azido-2-methylbut-1-ene

Description

Significance of Vinyl Azides and Azido-Alkenes in Modern Organic Synthesis

Vinyl azides and other unsaturated azides are of significant interest in contemporary organic synthesis due to their unique reactivity. rsc.orgrsc.org The presence of both an azide (B81097) and an alkene functionality within the same molecule allows for a diverse range of chemical transformations. nih.gov These compounds can act as precursors to a multitude of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. rsc.org The azide group itself is a versatile functional handle, serving as a precursor to amines or participating in powerful reactions like the Staudinger ligation and "click chemistry". wikipedia.org The direct attachment of the azide to a double bond in vinyl azides enhances the reactivity of the alkene, making these compounds valuable in various synthetic applications. rsc.org

Overview of Strategic Utility as Multifunctional Precursors

Azido-alkenes, including 4-Azido-2-methylbut-1-ene, are considered multifunctional precursors because their distinct reactive sites can be addressed in a controlled manner. nih.gov They can be converted into a variety of intermediates, such as iminyl radicals, 2H-azirines, and iminyl metal complexes, which are useful in the synthesis of heterocyclic compounds. rsc.orgrsc.org The alkene moiety can undergo addition reactions, while the azide group can participate in cycloadditions, reductions, or rearrangements. nih.gov This dual reactivity allows for the rapid construction of molecular complexity from simple, readily available starting materials. chemrevlett.comresearchgate.net For instance, alkenes can serve as precursors for the one-pot synthesis of 1,2,3-triazoles through a sequence of azidosulfenylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org Furthermore, iron-catalyzed difunctionalization of alkenes provides a direct route to unprotected 2-azidoamines, which are valuable precursors to vicinal diamines found in many biologically active compounds. organic-chemistry.org

Historical Development and Evolution of Azide Chemistry in Academia

The study of organic azides dates back to 1864 when Peter Griess first prepared phenyl azide. wikipedia.org In the ensuing decades, the foundational work of chemists like Theodor Curtius, who discovered the Curtius rearrangement, and Rolf Huisgen, who delineated the mechanism of 1,3-dipolar cycloadditions, laid the groundwork for modern azide chemistry. wikipedia.orgnobelprize.org Initially, the perceived instability of many azide compounds limited their widespread use. wikipedia.org However, the discovery of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal, a cornerstone of "click chemistry," dramatically revitalized interest in this functional group. wikipedia.orgnobelprize.org This reaction's high efficiency and selectivity have made azides, including azido-alkenes, indispensable tools in chemical biology, drug discovery, and materials science. wikipedia.orgchemrevlett.com

Scope of Research on Unsaturated Azides, with Specific Focus on this compound

Research on unsaturated azides is broad, encompassing the development of new synthetic methods, the exploration of their reactivity, and their application in the synthesis of complex targets. rsc.orgnih.gov While vinyl azides have received considerable attention, homoallylic azides like this compound also present unique synthetic opportunities. The presence of a methylene (B1212753) spacer between the azide and the double bond influences the molecule's conformational preferences and reactivity. For example, in 4-azidobut-1-ene, the gauche conformers are significantly populated, which can affect the outcomes of its reactions. The methyl group in this compound further influences its conformational equilibrium and can enhance thermal stability in applications such as polymer crosslinking.

Detailed research on this compound itself has explored its synthesis and reactivity. It can be prepared from 4-bromo-2-methyl-1-butene and sodium azide. Its applications include serving as a building block in the synthesis of more complex molecules.

Current Challenges and Research Gaps in Azido-Alkene Transformations

Despite significant progress, challenges remain in the field of azido-alkene chemistry. One major area of ongoing research is the development of more efficient and selective methods for the difunctionalization of alkenes using azide-based reagents. researchgate.netnih.govrsc.org For example, the azido-alkynylation of alkenes has been a largely unexplored transformation until recently. nih.govrsc.orgrsc.org Overcoming challenges such as limiting diazidation and finding efficient nucleophilic alkyne sources for carbocation trapping is crucial. nih.govrsc.org

Another challenge lies in controlling the stereoselectivity of reactions involving azido-alkenes, particularly in the synthesis of chiral nitrogen-containing compounds. mdpi.com The development of enantioselective catalytic systems for these transformations is a key research goal. bc.edu Furthermore, while the reactivity of vinyl azides is well-studied, the unique reactivity patterns of other unsaturated azides, such as homoallylic azides, warrant further investigation to fully exploit their synthetic potential. The development of photocatalytic and electrochemical methods for generating azide radicals under mild conditions is also an active area of research, aiming to provide more sustainable and controlled synthetic routes. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-azido-2-methylbut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-5(2)3-4-7-8-6/h1,3-4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDQODWSLJQLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azido 2 Methylbut 1 Ene and Analogous Azido Alkenes

Direct Azidation Routes to Olefins

Direct azidation methods offer an efficient route to azido-alkenes by introducing the azide (B81097) group directly across the double bond of an olefin. These methods often employ transition metal catalysts or radical-based approaches to achieve the desired transformation.

Transition Metal-Catalyzed Azidation of Alkenes

Transition metal catalysis provides a powerful tool for the direct azidation of alkenes, enabling the formation of C-N bonds with high efficiency and selectivity. researchgate.net Various metals, including copper, have been successfully employed to catalyze these transformations.

Copper-catalyzed reactions are prominent in the synthesis of vicinal difunctionalized products, including aminoazides. mdpi.com These processes can proceed through different mechanisms, sometimes involving radical intermediates or the formation of copper-nitrenoid species. nih.govresearchgate.net For instance, copper-catalyzed aminoazidation of unactivated alkenes has been achieved using various amino precursors and azide sources, offering a route to unsymmetrical 1,2-diamine derivatives. nih.govduke.edu The choice of ligands and copper source (e.g., CuCl, Cu(OAc)2, CuPF6) can influence the reaction's efficiency and selectivity. acs.orgnih.gov While many examples focus on aminoazidation, the principles can be extended to other carboazidation reactions. For example, a three-component reaction of alkenes, acetonitrile, and sodium azide catalyzed by copper affords γ-azido alkyl nitriles. sonar.ch

A notable challenge in copper-mediated azidation is the potential for competing side reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), especially when alkynes are present. nih.govrsc.org

Table 1: Examples of Copper-Mediated Azidation of Alkenes

| Alkene Substrate | Azide Source | Nitrogen Source/Other Reagent | Catalyst System | Product Type | Reference |

| Styrene derivatives | TMSN₃ | NFSI | CuCl / 1,10-phenanthroline | Vicinal amino azides | mdpi.comacs.org |

| Unactivated alkenes | Azidoiodinane | Amide | Copper catalyst | Unsymmetrical 1,2-diamines | nih.gov |

| Alkenes | Sodium Azide | Acetonitrile | Copper catalyst | γ-azido alkyl nitriles | sonar.ch |

| N-methoxy alkenyl amides | Azidoiodinanes | - | Copper catalyst | Azido-substituted azaheterocycles | mdpi.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Radical-based methods have emerged as a powerful strategy for the azidofunctionalization of alkenes, offering high efficiency and broad substrate scope. researchgate.net These reactions typically involve the generation of an azide radical (N₃•), which then adds to the alkene double bond. nih.gov The resulting carbon-centered radical can be trapped by various species to afford difunctionalized products. nih.govrsc.org

Photoredox catalysis has significantly advanced radical azidation by enabling the generation of azide radicals under mild conditions. nih.gov For example, a photocatalyzed azido-alkynylation of alkenes has been developed using a hypervalent iodine reagent as the azide radical source. nih.govrsc.org Another approach involves the direct activation of aliphatic C-H bonds to generate carbon radicals that can participate in carboazidation of alkenes. bohrium.com

The carboazidation of alkenes, where a carbon-based fragment and an azide are added across the double bond, is a particularly useful transformation. nih.gov This can be achieved through chain transfer reactions or under transition metal catalysis. nih.gov

Table 2: Radical-Based Azidation Strategies

| Radical Generation Method | Alkene Type | Azide Source | Co-reactant/Trap | Product Type | Reference |

| Photoredox Catalysis | Styrenes | Ts-ABZ | Alkynyl-trifluoroborate salts | Homopropargylic azides | nih.govrsc.orgrsc.org |

| Triethylborane Mediation | Terminal Alkenes | - | Iodomethyl sulfones | γ-azidosulfones | nih.gov |

| Visible-light promotion | Unactivated Alkenes | Togni-N₃ | - | Azidated pyrrolo[1,2-a]indoles | researchgate.net |

This table highlights different strategies and is not comprehensive.

Halogen-Promoted Azidations and Subsequent Elimination Strategies

An alternative, indirect route to allylic azides like 4-azido-2-methylbut-1-ene involves a two-step sequence of halogen-promoted azidation followed by an elimination reaction. This method relies on the initial formation of a haloazide or a related intermediate, which is then treated with a base to induce elimination of the halogen and a proton, thereby forming the alkene.

The first step, aminohalogenation, can be catalyzed by various transition metals, including copper. nih.gov For example, copper-catalyzed intramolecular aminohalogenation of alkenes can produce chiral indolines and pyrrolidines. nih.gov The resulting β-haloamine derivatives can then undergo an elimination reaction.

Dehydrohalogenation, the removal of a hydrogen halide (HX), is a common method for preparing alkenes. libretexts.org This reaction is typically carried out using a strong base. libretexts.orgmasterorganicchemistry.com For the synthesis of an allylic azide, a vicinal dihalide can be converted to an alkyne via double dehydrohalogenation with a strong base like sodium amide (NaNH₂). masterorganicchemistry.com While this specific example leads to an alkyne, the underlying principle of elimination is relevant. The synthesis of 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) has been achieved by treating pentafluoropyridine (B1199360) with sodium azide, where the azide displaces a fluorine atom. rsc.org Although this is an aromatic substitution, it demonstrates the nucleophilic character of the azide ion.

Hydroxyazidation of Alkenes: Mechanistic Considerations and Synthetic Scope

The direct hydroxyazidation of alkenes is a valuable transformation that installs both a hydroxyl and an azide group across a double bond, yielding β-azido alcohols. chemrevlett.com These products are important synthetic intermediates. chemrevlett.com

Manganese catalysts have proven to be effective for the aerobic oxidative hydroxyazidation of olefins. acs.orgresearchgate.net An efficient system utilizes manganese(II) bromide (MnBr₂) as the catalyst, trimethylsilyl (B98337) azide (TMSN₃) as the azide source, and air as the terminal oxidant. researchgate.netunl.pt This method is applicable to a wide range of alkenes, including both styrenes and aliphatic alkenes. researchgate.netunl.pt

Mechanistic studies, including DFT calculations, suggest that the manganese catalyst plays a dual role. It facilitates the generation of the azide radical and stabilizes a peroxyl radical intermediate. acs.org The reaction proceeds under mild, room temperature conditions. acs.org The initial product is often a peroxyazide, which is then reduced to the corresponding β-azido alcohol. researchgate.net The development of manganese-catalyzed azidation reactions is a significant advancement, offering an alternative to more expensive noble metal catalysts. unl.ptnih.gov

Hypervalent Iodine Reagent-Mediated Protocols

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis for the direct azidation of alkenes. thieme-connect.com These reagents offer a metal-free alternative for the introduction of the azide functionality, often with high efficiency and selectivity. mdpi.com The general strategy involves the in situ generation of a highly reactive azido-iodine(III) species from a stable hypervalent iodine precursor, such as (diacetoxyiodo)benzene (B116549) (PIDA) or iodosylbenzene (PhIO), and an azide source like trimethylsilyl azide (TMSN₃). thieme-connect.comacs.org This intermediate then reacts with the alkene to afford the desired azido-alkene.

The reaction mechanism is believed to proceed through different pathways depending on the specific hypervalent iodine reagent and reaction conditions. thieme-connect.com In many cases, the reaction is initiated by the electrophilic attack of the azido-iodine(III) species on the alkene, forming a cyclic iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack by the azide anion, either intramolecularly from the iodine center or from an external source, opens the ring to yield the 1,2-diazido or azido-functionalized product. rsc.org

For instance, the combination of phenyliodine bis(trifluoroacetate) (PIFA) and TMSN₃ in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) has been successfully employed for the vicinal diazidation of glycals. rsc.org Similarly, using phenyliodine diacetate (PIDA) under similar conditions leads to the formation of 1,2-azidoacetates. rsc.org

Recent advancements have also focused on photocatalyzed azido-alkynylations of alkenes using hypervalent iodine reagents, such as Ts-ABZ (a safer alternative to the Zhdankin reagent), in combination with alkynyl-trifluoroborate salts. nih.gov This method allows for the synthesis of valuable homopropargylic azides. nih.gov

While direct synthesis of this compound using these specific protocols is not explicitly detailed in the reviewed literature, the general applicability of hypervalent iodine-mediated azidation to a wide range of alkenes suggests its potential for the synthesis of this specific compound and its analogs. The regioselectivity of the azide addition would likely be influenced by the steric and electronic properties of the methyl and vinyl groups in the starting alkene, 2-methyl-1-butene.

Indirect Synthetic Pathways to Azido-Alkenes

Conversion from Halogenated Precursors via Nucleophilic Displacement

A common and versatile method for the synthesis of azido-alkenes, including potentially this compound, involves the nucleophilic displacement of a halogen atom from a suitable halogenated precursor. bohrium.comresearchgate.net This SN2-type reaction typically utilizes an alkali metal azide, such as sodium azide (NaN₃), as the nucleophile. acs.org The success of this method hinges on the reactivity of the halide leaving group and the accessibility of the electrophilic carbon center.

Allylic halides are particularly good substrates for this transformation due to the stabilization of the transition state by the adjacent double bond. For the synthesis of this compound, a logical precursor would be 4-chloro-2-methylbut-1-ene (B88582) or 4-bromo-2-methylbut-1-ene. The reaction would proceed by the attack of the azide ion on the carbon bearing the halogen, leading to the displacement of the halide and formation of the desired allylic azide.

The choice of solvent is crucial for the efficiency of the reaction. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to dissolve the sodium azide and promote the nucleophilic substitution. acs.org For example, the synthesis of 5-azido-2-ethoxypent-1-ene was achieved by treating the corresponding chloride with sodium azide in DMSO at 50 °C. acs.org

It is important to note that the direct synthesis of alkyl azides from alkyl halides can sometimes be challenging and may require elevated temperatures. researchgate.net However, the increased reactivity of allylic halides generally allows for milder reaction conditions. Microwave-assisted nucleophilic substitution of alkyl halides with sodium azide in aqueous media has also been reported as a rapid and efficient method. organic-chemistry.org

| Precursor Type | Reagents | Conditions | Product Type |

| Allylic Halide | Sodium Azide (NaN₃) | Polar aprotic solvent (e.g., DMF, DMSO) | Allylic Azide |

| Alkyl Halide | Sodium Azide (NaN₃) | Aqueous media, Microwave | Alkyl Azide |

| Baylis-Hillman Acetates | Sodium Azide (NaN₃) | Water | Allylic Azide |

Rearrangement Reactions Leading to Vinyl Azides

Rearrangement reactions provide an alternative synthetic route to vinyl azides, which are structural isomers of allylic azides like this compound. Vinyl azides are valuable synthetic intermediates that can undergo various transformations to form nitrogen-containing heterocycles. nih.govresearchgate.net

One notable example is the cascade Cope and Winstein thieme-connect.comthieme-connect.com-sigmatropic rearrangement of cis-1,2-dialkenylcyclopropanes that incorporate a vinyl azide. acs.org This reaction sequence, which proceeds under mild conditions, allows for the synthesis of diversely substituted 1,4-cycloheptadienes bearing a secondary allylic azide. While not directly producing a simple acyclic vinyl azide, this methodology showcases the power of rearrangement reactions in constructing complex azido-containing molecules.

Vinyl azides can also be generated through the thermolysis or photolysis of certain precursors, leading to the formation of reactive vinyl nitrene and 2H-azirine intermediates. nih.gov These intermediates can then rearrange or participate in cyclization reactions. For instance, the vapor phase pyrolysis of α-phenyl vinyl azide yields 2-phenylazirine. nih.gov

Another approach involves the Lewis acid-mediated reactions of vinyl azides, where they can act as nucleophilic enamine equivalents. nih.gov Attack on an electrophile can form an iminodiazonium ion, which can then undergo a Schmidt-type rearrangement to furnish a nitrilium ion for further transformations. nih.gov

While these rearrangement reactions primarily lead to vinyl azides or more complex cyclic structures, they represent an important class of reactions within the broader context of azido-alkene synthesis. The specific application of these methods for the direct synthesis of a simple acyclic vinyl azide analogous to this compound would depend on the availability of suitable starting materials and the desired substitution pattern.

Olefin Cross-Metathesis in Azide-Functionalized Systems

Olefin cross-metathesis (CM) has become a powerful and versatile tool for the formation of carbon-carbon double bonds in organic synthesis. rsc.orgillinois.edu This reaction, typically catalyzed by ruthenium or molybdenum complexes, allows for the exchange of substituents between two different alkenes. researchgate.net The application of CM to azide-functionalized systems provides a strategic pathway for the synthesis of complex azido-alkenes. researchgate.netox.ac.uk

The success of olefin cross-metathesis involving an azide-containing substrate depends on the compatibility of the azide functionality with the metathesis catalyst. While azides can potentially interact with the metal center, studies have shown that with the appropriate choice of catalyst and reaction conditions, CM can be performed efficiently in the presence of an azide group. researchgate.net For example, a protocol using the [(H₂Imes)(3-Br-py)₂(Cl)₂Ru=CHPh] catalyst and 1-pentene (B89616) has been developed for the efficient release of azide-protected carbohydrates from a solid support via CM. researchgate.net

In a synthetic strategy towards this compound, one could envision a cross-metathesis reaction between an azide-containing terminal alkene, such as allyl azide, and isobutylene. The reaction would ideally lead to the formation of this compound and ethylene (B1197577) as a volatile byproduct, driving the reaction forward.

The selectivity of the cross-metathesis reaction is a key consideration. illinois.edu To favor the formation of the desired cross-product over homodimerization of the starting alkenes, factors such as the steric and electronic properties of the substrates and the choice of catalyst are crucial. rsc.org Often, one of the alkene partners is used in excess to promote the desired transformation. rsc.org

The broad functional group tolerance of modern metathesis catalysts makes this approach attractive for the synthesis of a wide range of functionalized azido-alkenes, offering a modular and convergent strategy. rsc.org

| Catalyst Type | Substrate 1 | Substrate 2 | Product |

| Ruthenium-based (e.g., Grubbs, Hoveyda-Grubbs) | Azide-containing alkene | Alkene | Functionalized Azido-alkene |

| [(H₂Imes)(3-Br-py)₂(Cl)₂Ru=CHPh] | Azide-containing sugar on solid support | 1-Pentene | Cleaved azide-containing sugar |

Stereochemical Control in Azido-Alkene Synthesis

Diastereoselective Approaches

The diastereoselective synthesis of azido-alkenes is a critical area of research, as the stereochemistry of these compounds can significantly impact their biological activity and synthetic utility. Several strategies have been developed to control the relative stereochemistry during the introduction of the azide functionality in relation to existing stereocenters in the molecule.

One approach involves the azido-selenenylation of chiral allylic alcohols. The reaction of trans-allylic alcohols with a selenium electrophile and an azide source can proceed with good diastereoselectivity to afford 2-phenylselenenyl-1,3-anti-azido-alcohols. mdpi.com The stereochemical outcome is influenced by the existing stereocenter of the allylic alcohol, directing the incoming azide and selenenyl groups to specific faces of the double bond.

Hypervalent iodine reagents have also been employed in diastereoselective azidations. A highly diastereoselective azido-oriented 1,3-difluorination of allylic azides has been developed using Olah's reagent in the presence of a hypervalent iodine reagent. chinesechemsoc.org This reaction proceeds via a migratory 1,3-difluorination and allows for the synthesis of 1,3-difluoro-2-azides with three contiguous stereocenters with high diastereoselectivity. The coordination between the azide group and the iodine(III) species is believed to be crucial for the observed stereocontrol. chinesechemsoc.org

Furthermore, the azidoiodination of internal alkenes using a reagent system of sodium periodate, potassium iodide, and sodium azide has been shown to proceed with good diastereoselectivity. organic-chemistry.org This radical-based method provides β-iodoazides with a defined relative stereochemistry.

While the direct diastereoselective synthesis of this compound itself is not applicable as it does not possess a stereocenter, these methodologies are highly relevant for the synthesis of more complex analogous azido-alkenes where control of stereochemistry is paramount. The principles of substrate control, where an existing chiral center directs the stereochemical outcome of a reaction, are fundamental to these approaches.

| Reaction Type | Substrate | Reagents | Key Feature |

| Azido-selenenylation | Chiral trans-allylic alcohol | PhSeX, NaN₃ | Substrate-controlled diastereoselectivity |

| 1,3-Difluorination | Allylic azide | Olah's reagent, Hypervalent iodine reagent | Azido-group directed diastereoselectivity |

| Azidoiodination | Internal alkene | NaIO₄, KI, NaN₃ | Radical reaction with diastereocontrol |

Regioselectivity in Azide Incorporation

The regioselectivity of azide incorporation into alkenes is a critical aspect of synthesizing specific azido-alkene isomers, including structures analogous to this compound. The outcome of the azidation reaction is heavily influenced by the electronic and steric properties of the alkene, the nature of the azide source, and the reaction mechanism, which can be radical, ionic, or metal-catalyzed.

Recent methodologies have demonstrated remarkable control over regioselectivity. For instance, in reactions proceeding through radical mechanisms, the azide radical typically adds to the double bond to form the most stable carbon-centered radical intermediate. nih.govbeilstein-journals.org Iron-catalyzed radical hydroazidation of alkenes, for example, exhibits Markovnikov-type selectivity, where the azide group attaches to the more substituted carbon of the double bond. thieme-connect.de This is supported by radical trapping experiments. thieme-connect.de

In contrast, other methods achieve anti-Markovnikov selectivity. The azidoiodination of alkenes using a combination of sodium periodate, potassium iodide, and sodium azide results in the iodine atom adding to the more substituted carbon and the azide group to the less substituted one. researchgate.net Similarly, manganese-catalyzed aerobic oxidative hydroxyazidation of both aromatic and aliphatic alkenes shows high regioselectivity, with the azide group predominantly adding to the less sterically hindered carbon atom of the C=C bond. chemrevlett.com

Electrochemical approaches also offer a high degree of control. An electrode-switchable method for the azidoiodination of alkenes has been developed where the choice of the anode can dictate the regioisomeric outcome. researchgate.net Furthermore, photoredox catalysis has enabled the functionalization of internal trisubstituted alkenes, leading to either allylic or homoallylic azides, with the regioselectivity governed by the deprotonation site on the substrate. acs.org

Catalyst systems play a pivotal role in directing the azide addition. Palladium-catalyzed allylic azidation of alkenes provides a direct route to allylic azides with specific regioselectivity. rsc.org Copper-catalyzed methods, such as the three-component germyl-azidation of alkenes, allow for the introduction of both a germyl (B1233479) and an azide group across a double bond in a highly regioselective manner. nih.gov These metal-free and metal-catalyzed systems provide a versatile toolkit for chemists to synthesize a wide array of structurally diverse azido-alkenes with predictable regiochemistry. organic-chemistry.org

Table 1: Regioselectivity in Various Azidation Reactions of Alkenes

| Reaction Type | Catalyst/Reagents | Alkene Type | Regioselectivity | Product Type | Reference |

|---|---|---|---|---|---|

| Hydroxyazidation | MnBr₂ / TMSN₃ / O₂ | Aromatic & Aliphatic | Azide at less hindered carbon | β-Azido alcohols | chemrevlett.com |

| Azidoimination | Hypervalent iodine / TMSN₃ | Aryl olefins, α-substituted styrenes | High | β-Azidoimines | organic-chemistry.org |

| Germyl-Azidation | Copper / Germanium hydrides / TMSN₃ | Alkenes | High | β-Germyl azides | nih.gov |

| Azidoiodination | NaIO₄ / KI / NaN₃ | Alkenes | anti-Markovnikov | β-Iodoazides | researchgate.net |

| Hydroazidation | Iron / Tosylates | Mono-, di-, trisubstituted alkenes | Markovnikov | Alkyl azides | thieme-connect.de |

| Allylic Azidation | Palladium / NaN₃ / O₂ | Alkenes | High | Allylic azides | rsc.org |

Green Chemistry Approaches in Azido-Alkene Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic azides to mitigate the hazards associated with their preparation and use, such as the handling of potentially explosive reagents and the use of volatile organic solvents. nottingham.ac.uk

A significant advancement is the use of environmentally benign reaction media. Polyethylene glycol 400 (PEG-400) has been successfully employed as a recyclable and safe medium for the nucleophilic substitution reaction between various halides and sodium azide, offering high yields and broad substrate scope. tandfonline.comresearchgate.net Similarly, reactions in water or water-tetrahydrofuran (THF) solvent systems have been developed for the synthesis of azides from alkyl halides, providing a simpler and more environmentally friendly alternative to traditional organic solvents. researchgate.net The use of deep eutectic solvents has also been reported for copper-catalyzed azidation reactions. bohrium.com

Catalyst- and solvent-free methods represent an ideal green chemistry approach. The Hüisgen 1,3-dipolar cycloaddition between a terminal alkene and an azide can be performed by simply mixing the reactants at elevated temperatures (80–100 °C) without any solvent or catalyst. rsc.orgresearchgate.net This method is highly efficient, atom-economical, and produces high-purity products without the need for complex purification steps, making it attractive for both laboratory and industrial settings. rsc.orgresearchgate.net

The development of one-pot reactions, where azides are generated in situ and used immediately in a subsequent reaction, is another key green strategy. This avoids the isolation and handling of potentially hazardous azide intermediates. bohrium.com For instance, a one-pot process involving palladium-catalyzed allylic azidation followed by a copper-catalyzed 1,3-dipolar cycloaddition allows for the direct synthesis of 1,2,3-triazoles from alkenes. rsc.org

Furthermore, modern synthetic methods like electrochemistry and photocatalysis are inherently greener. Electrochemical azidoiodination of alkenes avoids the need for chemical oxidants, and photoredox-catalyzed reactions can often proceed under mild conditions using light as a renewable energy source. nih.govresearchgate.netbohrium.com These techniques contribute to reducing waste and energy consumption in the synthesis of azido-alkenes. bohrium.com

Table 2: Comparison of Green Chemistry Approaches in Azide Synthesis

| Approach | Key Features | Examples | Benefits | Reference |

|---|---|---|---|---|

| Benign Solvents | Use of non-toxic, recyclable solvents. | NaN₃ with halides in PEG-400 or H₂O/THF. | Reduced environmental impact, operational simplicity. | tandfonline.comresearchgate.net |

| Catalyst/Solvent-Free | Reaction at elevated temperature without additives. | Alkene-azide cycloaddition at 80-100 °C. | High atom economy, no catalyst/solvent waste, high purity. | rsc.orgresearchgate.net |

| In Situ Generation | Azide is formed and consumed in one pot. | Pd-catalyzed azidation followed by cycloaddition. | Avoids isolation of hazardous intermediates. | rsc.orgbohrium.com |

| Electrosynthesis | Use of electricity to drive reactions. | Electrochemical azidoiodination of alkenes. | Avoids chemical reagents, mild conditions. | researchgate.netbohrium.com |

| Photocatalysis | Use of light to enable transformations. | Photoredox-catalyzed azidofluoroalkylation. | Energy efficient, mild conditions. | nih.govbohrium.com |

Chemical Reactivity and Transformation Pathways of 4 Azido 2 Methylbut 1 Ene

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern synthetic chemistry, enabling the construction of cyclic molecules with high efficiency and stereocontrol. 4-Azido-2-methylbut-1-ene is an excellent substrate for such reactions, with both the azide (B81097) and alkene groups capable of participating in distinct cycloaddition pathways.

The azide functional group of this compound is a quintessential 1,3-dipole, making it an ideal partner for the Huisgen 1,3-dipolar cycloaddition with alkynes. wikipedia.org This reaction, often referred to as "click chemistry," is renowned for its high yields, mild reaction conditions, and exceptional functional group tolerance. researchgate.net The result of this cycloaddition is the formation of a stable, aromatic 1,2,3-triazole ring. wikipedia.org

The copper(I)-catalyzed variant of the Huisgen cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govresearchgate.net This reaction proceeds under mild conditions, often in aqueous solvents, and is compatible with a wide range of functional groups. mdpi.comnih.gov The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide to form the triazole product. wikipedia.org Given the terminal nature of the azide in this compound, it is expected to readily participate in CuAAC reactions with various terminal alkynes.

Table 1: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkenyl Azides

| Entry | Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | >95 |

| 2 | Propargyl Alcohol | CuI | H₂O | Room Temp | 98 |

| 3 | 1-Octyne | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | Room Temp | 91 |

| 4 | Ethynyltrimethylsilane | CuI, TBTA | THF/H₂O | Room Temp | 90 |

This table presents representative data for CuAAC reactions involving terminal alkenyl azides, which are expected to show similar reactivity to this compound.

For biological applications where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative. This reaction utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a metal catalyst. magtech.com.cnnih.gov The high degree of ring strain in the cyclooctyne provides the driving force for the reaction. magtech.com.cn this compound, as a small and accessible azide, would be an excellent candidate for SPAAC reactions in various contexts, including bioconjugation.

Table 2: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Representative Azides

| Cyclooctyne Derivative | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) |

| DIBO | Benzyl Azide | ~10⁻³ |

| DIFO | Benzyl Azide | ~10⁻¹ |

| BCN | Benzyl Azide | ~1 |

This table showcases typical rate constants for SPAAC reactions with various cyclooctynes and a simple azide, illustrating the expected reactivity profile for this compound.

The synthesis of 1,2,3-triazoles via the Huisgen cycloaddition is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation. frontiersin.org The resulting triazole ring is a stable, aromatic linker that can mimic the properties of a peptide bond. By employing this compound in these reactions, a versatile building block is created, incorporating the 2-methylbut-1-ene moiety into the final triazole-containing product. This allows for further functionalization or for the tuning of the steric and electronic properties of the molecule. The CuAAC reaction, in particular, offers a straightforward route to 1,4-disubstituted triazoles with high regioselectivity. organic-chemistry.orgacs.orgacs.org

The terminal alkene of this compound provides a second reactive handle for cycloaddition reactions. A key transformation in this regard is the formation of aziridines through the reaction with nitrenes.

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. One common method for their preparation is the aziridination of alkenes, which can be achieved through the reaction with a nitrene intermediate. nih.gov Nitrenes can be generated from various precursors, including the photolysis or thermolysis of azides. researchgate.netias.ac.in The azide group in a molecule can, under appropriate conditions (e.g., UV irradiation or heating), extrude nitrogen gas (N₂) to form a highly reactive nitrene. In the case of this compound, this could potentially lead to an intramolecular aziridination, although intermolecular reactions with other alkenes are also possible. The nature of the nitrene (singlet or triplet) will influence the stereospecificity of the aziridination reaction. researchgate.netias.ac.in Photocatalytic methods for nitrene generation from sulfonyl azides have also been developed for the aziridination of unactivated alkenes. nih.gov

Table 3: Conditions for Aziridination of Unactivated Terminal Alkenes

| Alkene | Nitrene Precursor | Catalyst/Conditions | Solvent | Yield (%) |

| 1-Octene | TsN₃ | [Ru₂(esp)₂] | CH₂Cl₂ | 85 |

| Styrene | PhI=NTs | Cu(acac)₂ | CH₃CN | 92 |

| 1-Decene | N₃CO₂Et | Rh₂(OAc)₄ | Benzene | 78 |

This table provides examples of aziridination reactions of unactivated terminal alkenes, which would be expected to have similar reactivity to the alkene moiety in this compound.

Cycloadditions Involving the Alkene Moiety

Other Cycloaddition Mechanisms

While the Diels-Alder reaction represents a significant pathway for [4+2] cycloadditions, other mechanisms, including stepwise processes involving zwitterionic or diradical intermediates, have been proposed for certain reactions. The nature of the reactants and the reaction conditions, such as the presence of a solvent or catalysts like Lewis acids, can influence the operative mechanism. For instance, what might proceed as a concerted reaction in the gas phase could transition to a two-step mechanism with a zwitterionic intermediate in a solution with a Lewis acid catalyst. mdpi.com

Cycloaddition reactions are a class of pericyclic reactions where two π-electron systems combine to form a new ring through the conversion of π-bonds into σ-bonds. libretexts.org These reactions are highly valuable in synthesis for constructing four-, five-, and six-membered rings with good stereocontrol. libretexts.org Besides the well-known [4+2] Diels-Alder reaction, other types of cycloadditions include [2+2] cycloadditions and dipolar cycloadditions. libretexts.orglibretexts.org The feasibility and mechanism of these reactions can often be understood through molecular orbital analysis. libretexts.org

For example, the reaction between a conjugated diene and a dienophile in a Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.org However, variations in the electronic nature of the reactants can lead to different mechanistic pathways. researchgate.net Comprehensive mechanistic studies on certain cycloaddition reactions have suggested a polar nature, prompting investigations into the presence of zwitterionic intermediates. mdpi.com

Radical Transformations

Radical Addition to the Alkene Double Bond

The addition of radicals to the alkene double bond of this compound initiates a variety of transformations. This process typically begins with the homolytic cleavage of a radical initiator, which then generates a reactive radical species. This radical subsequently adds to the π-bond of the alkene. libretexts.org This addition is regioselective, favoring the formation of the more stable carbon-centered radical intermediate. libretexts.orgwikipedia.org

A common method for generating azide radicals involves the use of hypervalent iodine reagents. beilstein-journals.org The azide radical can then add to an alkene, leading to the formation of a difunctionalized product. scispace.com This strategy offers a highly regiospecific outcome due to the preferential formation of the more stable carbon-centered radical. scispace.com For instance, in the context of the thiol-ene reaction, a thiyl radical adds to an alkene in an anti-Markovnikov fashion to produce a carbon-centered radical. wikipedia.org This radical can then participate in subsequent chain-transfer steps. wikipedia.org

The general mechanism for radical addition to alkenes can be illustrated by the peroxide-initiated addition of hydrogen bromide. A peroxide initiator undergoes homolytic cleavage to form an alkoxy radical, which then abstracts a hydrogen atom from HBr to generate a bromine radical. libretexts.org The bromine radical then adds to the alkene double bond. libretexts.org

Cascade-Fragmentation Mechanisms Triggered by Radical Addition

Following the initial radical addition to the alkene double bond, the resulting carbon-centered radical can undergo further reactions, including cascade-fragmentation processes. These cascades can lead to the formation of complex molecular architectures in a single step. The specific pathway of the cascade is dependent on the structure of the starting material and the nature of the radical intermediate.

Azidoarylation of Alkenes

The azidoarylation of alkenes is a powerful difunctionalization strategy that allows for the simultaneous introduction of an azide group and an aryl group across a double bond. researchgate.net This transformation provides access to a diverse range of nitrogen-containing compounds. researchgate.net Various catalytic and radical-mediated approaches have been developed to achieve this, with photoredox catalysis, transition metal-mediated reactions, and hypervalent iodine chemistry being prominent methods for achieving regio- and stereoselective transformations under mild conditions. researchgate.net Radical-mediated methods, in particular, are noted for their high efficiency and broad substrate scope. researchgate.net

Azido-Alkynylation of Alkenes

A recently developed method for the synthesis of homopropargylic azides is the azido-alkynylation of alkenes. beilstein-journals.org This reaction combines hypervalent iodine reagents and alkynyl-trifluoroborate salts in a photocatalytic redox-neutral radical polar crossover process. scispace.comnih.gov The reaction is initiated by the single electron reduction of a hypervalent iodine reagent, such as Ts-ABZ, which serves as a safer alternative to the explosive Zhdankin reagent, to generate an azide radical. scispace.comnih.gov

The azide radical then adds to the alkene, forming a carbon-centered radical. This radical is subsequently oxidized to a carbocation, which is then trapped by a nucleophilic alkyne, specifically potassium alkynyl-trifluoroborates. scispace.comnih.gov The use of BF₃·Et₂O as an additive is crucial for the success of the reaction. nih.gov This method allows for the synthesis of a variety of homopropargylic azides with yields ranging from 34–84%. scispace.comnih.gov The resulting homopropargylic azides are valuable synthetic building blocks that can be further transformed into other useful compounds like pyrroles and bioactive amines. beilstein-journals.orgnih.gov

The scope of the azido-alkynylation reaction is broad, tolerating a range of substituents on both the alkene and the alkynyl-trifluoroborate salt. nih.gov

| Alkene | Alkyne | Product | Yield (%) |

| Styrene | Phenylacetylene trifluoroborate | 1-azido-4-phenylbut-3-yn-2-yl)benzene | 74 |

| Styrene with para-methoxy group | Phenylacetylene trifluoroborate | 1-(1-azido-4-phenylbut-3-yn-2-yl)-4-methoxybenzene | 80 |

| Styrene with para-phenoxy group | Phenylacetylene trifluoroborate | 1-azido-4-phenyl-2-(p-tolyloxy)but-3-yne | 80 |

| Indene | Phenylacetylene trifluoroborate | 2-azido-1-(phenylethynyl)indane | 65 |

This table presents a selection of results from the azido-alkynylation of various alkenes. nih.govrsc.org

Rearrangements Involving Iminyl Radicals

Iminyl radicals, which can be generated from organic azides, are versatile intermediates for C-N bond formation. nih.gov One notable transformation involving these radicals is their rearrangement. For instance, azanorbornanic aminyl radicals have been shown to undergo a regioselective rearrangement to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. nih.gov This rearrangement is believed to proceed through a ring-opening/ring-closure sequence. us.es

The generation of aminyl radicals from organic azides can be achieved using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). nih.govus.es The stannyl radical adds to the azide, leading to the loss of N₂ and the formation of an aminyl radical. nih.govus.es The subsequent rearrangement is influenced by the stability of the radical intermediates and the rigidity of the molecular skeleton. nih.govus.es For example, the presence of an alkyl substituent at the C4 position of an azanorbornane system was found to favor the radical ring expansion due to the formation of a more stable tertiary radical intermediate. nih.govus.es

| Starting Material | Rearranged Product | Yield (%) |

| 3-exo-azidoazanorbornane | 2,8-diazabicyclo[3.2.1]oct-2-ene | 56 |

| 3-exo-azido-4-methylazanorbornane | 5-methyl-2,8-diazabicyclo[3.2.1]oct-2-ene | 82 |

This table illustrates the effect of substitution on the yield of the rearrangement involving iminyl radicals. nih.govus.es

Nucleophilic and Electrophilic Reactions

The chemical reactivity of this compound is characterized by the dual functionality of the azide and alkene groups. These sites allow for a range of nucleophilic and electrophilic reactions, leading to diverse molecular transformations.

The azide group in this compound, as an allylic azide, is involved in dynamic equilibrium through the Winstein rearrangement. nih.gov This process involves a nucleophilic attack by the azide anion on the opposite end of the allylic system, leading to a mixture of isomers. While direct substitution on the nitrogen atoms of the azide is uncommon, the carbon atom to which the azide is attached is susceptible to nucleophilic substitution, where the azide anion acts as a leaving group.

Organic azides, in general, are synthesized via nucleophilic substitution using reagents like sodium azide. nih.govnih.gov The terminal nitrogen of the azide group can also exhibit mild nucleophilicity. nih.gov In the context of this compound, reactions with strong nucleophiles can lead to the displacement of the azide group. The efficiency of such substitutions can be influenced by the solvent and the nature of the nucleophile.

One-pot processes combining nucleophilic substitution to form an azide with subsequent cycloaddition reactions are a common strategy to avoid the isolation of potentially unstable biazides. nih.gov

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. rutgers.edupearson.com Electrophilic addition is a characteristic reaction for alkenes, where the π-bond is broken and new σ-bonds are formed. schoolwires.netmsu.edu

Common electrophilic addition reactions include the addition of hydrogen halides (HX), halogens (X₂), and the acid-catalyzed hydration. The regioselectivity of these additions to the unsymmetrical double bond in this compound is governed by Markovnikov's rule. libretexts.org This rule states that in the addition of a protic acid to an alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. pearson.comlibretexts.org For this compound, protonation would preferentially occur at the C1 position, forming a more stable tertiary carbocation at the C2 position. A subsequent attack by a nucleophile at C2 would yield the final product. pearson.com

The presence of peroxides can reverse the regioselectivity of hydrogen bromide addition, a phenomenon known as the anti-Markovnikov or peroxide effect, which proceeds via a radical mechanism. rutgers.edu

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Reaction Type | Major Product |

| HBr | Electrophilic Addition (Markovnikov) | 4-Azido-2-bromo-2-methylbutane |

| HBr, ROOR | Radical Addition (Anti-Markovnikov) | 4-Azido-1-bromo-2-methylbutane |

| H₂O, H⁺ | Acid-Catalyzed Hydration | 4-Azido-2-methylbutan-2-ol |

| Br₂ | Halogenation | 4-Azido-1,2-dibromo-2-methylbutane |

Thermolysis and Photolysis Studies

The thermal decomposition of organic azides typically proceeds with the extrusion of molecular nitrogen (N₂), a highly stable molecule, which provides a strong thermodynamic driving force for the reaction. researchgate.net For allylic azides like this compound, heating can induce the loss of N₂ to generate a highly reactive nitrene intermediate. researchgate.netresearchgate.net

The decomposition of gaseous methyl azide has been shown to be a unimolecular reaction that forms a nitrene and nitrogen gas. researchgate.net The thermal behavior of poly(allyl azide) exhibits a two-step mass loss, with the initial loss attributed to the breakdown of the azide groups and the release of nitrogen. researchgate.net The mechanism for the thermal decomposition of azidopyridines also involves the initial splitting off of the nitrogen molecule. researchgate.net It is expected that this compound would follow a similar pathway, losing N₂ to form 2-methylbut-1-en-4-ylnitrene as the primary reactive intermediate. This nitrene can then undergo various subsequent reactions, including intramolecular cyclization or intermolecular reactions.

Photolysis provides an alternative method for generating nitrenes from organic azides at lower temperatures than thermolysis. researchgate.nethkhlr.de The photochemical decomposition of azides to generate nitrenes typically requires ultraviolet (UV) light, often at wavelengths below 300 nm. rsc.org However, this process can be extended to longer wavelengths using photocatalysts. rsc.org

Upon photoirradiation, this compound is expected to rapidly decompose with the loss of dinitrogen to form the corresponding nitrene. wisc.edu The initially formed nitrene is in a singlet spin state. nih.gov In aqueous solutions, singlet nitrenes can rapidly relax to the more stable triplet state. nih.gov However, in hydrophobic environments or in the presence of suitable trapping agents, the singlet nitrene can be intercepted. nih.gov Singlet and triplet nitrenes exhibit different reactivities; for example, triplet nitrenes react selectively with alkenes to afford aziridines, whereas singlet nitrenes can undergo both aziridination and C-H insertion reactions. wisc.edu The direct photochemical activation of some azides can lead to a mixture of products, highlighting the challenge of controlling the reactivity of the generated free nitrenes. wisc.edu

Table 2: Comparison of Thermal and Photochemical Nitrene Formation

| Method | Conditions | Key Intermediate | Primary Product from Intermediate |

| Thermolysis | High Temperature | 2-Methylbut-1-en-4-ylnitrene | Products of N₂ extrusion |

| Photolysis | UV Irradiation | Singlet 2-Methylbut-1-en-4-ylnitrene | Products from nitrene insertion, aziridination, etc. |

Transformation into Heterocyclic Systems

Organic azides are versatile precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.govresearchgate.net The reactive nitrene intermediate generated from the decomposition of this compound is highly suitable for ring-closing reactions. researchgate.net

One major pathway is intramolecular C-H bond amination, where the nitrene inserts into a C-H bond within the same molecule. This reaction can be catalyzed by transition metal complexes, such as those of rhodium or nickel, and can proceed under mild conditions. nih.govnih.gov For this compound, intramolecular C-H amination could potentially lead to the formation of substituted pyrrolidine derivatives.

Another significant transformation is the formation of aziridines. The nitrene generated from an azide can add across a double bond. In an intermolecular reaction, the nitrene from one molecule can react with the alkene functionality of another. wisc.edu Intramolecularly, the nitrene generated from this compound could potentially add across its own double bond, although this would form a highly strained bicyclic system.

Furthermore, the azide group itself can participate in [3+2] cycloaddition reactions (Huisgen cycloaddition) with alkynes to form 1,2,3-triazoles. nih.gov This reaction is often catalyzed by copper(I) salts. nih.gov The alkene part of this compound could also participate in cycloaddition reactions, for example, with carbenes to form cyclopropane rings. rutgers.edu

Table 3: Potential Heterocyclic Systems from this compound

| Reaction Type | Reagent/Condition | Resulting Heterocycle |

| Intramolecular C-H Amination | Heat or Light, Metal Catalyst (e.g., Rh, Ni) | Pyrrolidine derivatives |

| Intermolecular Aziridination | Photolysis or Thermolysis in presence of an alkene | Aziridine |

| [3+2] Cycloaddition | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole derivative |

| Intermolecular Nitrene Insertion | Heat or Light, in presence of C-H bonds | N-substituted products |

Pyrrole Derivatives

No information found on the synthesis of pyrrole derivatives from this compound.

Imidazole Derivatives

No information found on the synthesis of imidazole derivatives from this compound.

Other Nitrogen-Containing Heterocycles

No information found on the synthesis of other nitrogen-containing heterocycles from this compound.

Functionalization of the Azide Group

Reduction to Amines

No specific data was found for the reduction of this compound to its corresponding amine.

Staudinger Reaction

While the Staudinger reaction is a general method for the conversion of azides to amines or aza-ylides, no literature specifically detailing this reaction for this compound was identified.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Multistep Syntheses

Organic azides and terminal alkenes are fundamental building blocks in multistep synthesis. nih.gov The azide (B81097) group can be readily converted into other functionalities, such as amines via reduction (e.g., Staudinger reaction) or used to construct nitrogen-containing heterocycles. nih.gov The terminal alkene allows for carbon-chain extension and functionalization. For instance, a related compound, 4-bromo-2-methylbut-1-ene, serves as a versatile intermediate due to its allylic bromide and terminal alkene, participating in nucleophilic substitutions, eliminations, and addition reactions. nbinno.com By analogy, 4-Azido-2-methylbut-1-ene could theoretically be synthesized from this bromo-precursor via nucleophilic substitution with an azide salt, subsequently serving as a bifunctional building block. However, specific, documented multistep syntheses employing this compound are not readily found in the existing literature.

Applications in Functional Material Development (Excluding High-Energy Materials)

The presence of a polymerizable alkene group and a "clickable" azide group makes this compound a candidate for the synthesis of functional polymers. A parallel can be drawn with 2-azidoethyl methacrylate (B99206) (AzMA), another monomer containing an azide. Research has shown that AzMA can be polymerized with good control, and the resulting polymer's pendant azide groups can be subsequently modified using click chemistry. benicewiczgroup.com This post-polymerization modification strategy allows for the creation of functional materials with tailored properties. Theoretically, this compound could undergo polymerization across its double bond to yield a polyalkane backbone with pendant azidomethyl groups, which would be available for further functionalization via CuAAC. This could lead to the development of novel resins, coatings, or polymer scaffolds, but experimental validation for this specific monomer is lacking.

Development of Synthetic Reagents and Auxiliaries

There is no available evidence to suggest that this compound has been specifically developed or utilized as a synthetic reagent or auxiliary. While azides are integral to certain reactions, such as the synthesis of triazoles nih.gov and other heterocycles, nih.gov the unique structure of this compound has not been leveraged to create new, named reagents or to act as a chiral auxiliary or directing group in documented synthetic methodologies.

Precursor to Complex Molecular Architectures

Organic azides are valuable precursors for synthesizing complex nitrogen-containing molecules, particularly heterocycles. nih.gov Through intramolecular reactions or cycloadditions, the azide functionality can be used to construct rings like pyrroles, tetrazoles, and triazoles. nih.govrsc.org For example, vinyl azides can undergo thermal or photochemical rearrangement to form various nitrogen heterocycles. rsc.org While this compound is an allylic azide rather than a vinyl azide, its dual functionality could potentially be exploited to build complex scaffolds. A hypothetical pathway could involve a cycloaddition reaction using the azide, followed by further elaboration of the alkene. However, the scientific literature does not currently provide concrete examples of this compound being used as a starting material for known complex natural products or other intricate molecular architectures. nih.govsouthwales.ac.uk

Methodology Development in Organic Reaction Design

The development of new reaction methodologies often relies on leveraging the unique reactivity of specific substrates. nih.gov For instance, research has been conducted on developing Suzuki cross-coupling reactions with 2-azidoarylboronic acid pinacolate esters to enable the synthesis of fused indole (B1671886) heterocycles. nih.gov This demonstrates that azido-containing molecules can be incorporated into modern cross-coupling methods. The structure of this compound, containing both an azide and an alkene, offers potential for developing novel tandem or cascade reactions where both functional groups participate sequentially. Such a methodology could, for example, involve an initial metal-catalyzed reaction on the azide followed by an intramolecular cyclization onto the alkene. Nevertheless, there are no published studies where this compound has been the specific subject of such methodology development.

Spectroscopic and Analytical Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-azido-2-methylbut-1-ene, offering precise insights into the hydrogen, carbon, and nitrogen environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in this compound. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule.

The vinylic protons (=CH₂) are expected to appear as singlets in the downfield region of the spectrum. The methylene (B1212753) protons adjacent to the azide (B81097) group (-CH₂-N₃) would likely resonate as a triplet, while the allylic methyl protons (-CH₃) would appear as a singlet. The following table summarizes the predicted chemical shifts and multiplicities for the protons in this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| =CH₂ | 4.7 - 5.0 | Singlet |

| -CH₂-N₃ | 3.3 - 3.6 | Triplet |

| -CH₂- | 2.2 - 2.5 | Quartet |

| -CH₃ | 1.7 - 1.9 | Singlet |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number of non-equivalent carbon atoms and their chemical environments. In this compound, five distinct carbon signals are anticipated.

The sp² hybridized carbons of the double bond are expected to resonate at the downfield end of the spectrum. The carbon atom of the methylene group attached to the azide functionality is also expected to be significantly deshielded. The following table outlines the predicted chemical shifts for the carbon atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (=CH₂) | 110 - 115 |

| C2 (C=) | 140 - 145 |

| C3 (-CH₂-) | 30 - 35 |

| C4 (-CH₂-N₃) | 50 - 55 |

| -CH₃ | 20 - 25 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. For instance, a cross-peak would be expected between the protons of the -CH₂- group at C3 and the -CH₂-N₃ group at C4, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, correlations would be expected between the methyl protons and the C2 and C3 carbons.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the nitrogen atoms within the azide functional group. The azide group, being a linear arrangement of three nitrogen atoms, will exhibit three distinct ¹⁵N NMR signals. The chemical shifts of these nitrogen atoms are highly sensitive to their electronic environment.

Based on studies of organic azides, the terminal nitrogen atom (Nγ), the central nitrogen atom (Nβ), and the nitrogen atom attached to the carbon chain (Nα) are expected to have characteristic chemical shifts. The large chemical shift dispersion among the three ¹⁵N atoms provides distinguishable signals that are well-suited for identification.

| Nitrogen Atom | Predicted Chemical Shift Range (δ, ppm) |

| Nα | -160 to -130 |

| Nβ | -120 to -100 |

| Nγ | -290 to -260 |

Note: The predicted values are based on typical chemical shifts for organic azides relative to nitromethane.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The most prominent and diagnostic band would be the strong, sharp absorption due to the asymmetric stretching vibration of the azide group (-N₃). The presence of the alkene moiety would be confirmed by the C=C stretching and =C-H stretching and bending vibrations.

The following table lists the expected characteristic FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch | 2100 - 2150 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |

| Vinylic (=C-H) | Stretch | 3050 - 3150 | Medium |

| Vinylic (=C-H) | Out-of-plane bend | 890 - 910 | Strong |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

Note: The expected wavenumbers are based on typical ranges for the respective functional groups.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational and rotational modes of a molecule. nih.gov When a sample is irradiated with a monochromatic light source, such as a laser, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a shift in frequency that corresponds to the vibrational energy levels of the molecule. nih.gov This produces a unique spectral fingerprint, allowing for the identification of the sample's molecular composition. nih.gov

For this compound, Raman spectroscopy would be expected to reveal characteristic peaks corresponding to its specific functional groups. The spectrum is typically divided into the fingerprint region (below 2000 cm⁻¹) and the high wavenumber region. nih.gov Key vibrational modes for this compound would include:

Azide (N₃) symmetric and asymmetric stretches: The azide group typically exhibits a very strong and characteristic asymmetric stretching vibration in the range of 2100-2160 cm⁻¹ and a weaker symmetric stretch around 1250-1350 cm⁻¹.

Alkene (C=C) stretch: The carbon-carbon double bond of the but-1-ene moiety would produce a peak in the region of 1640-1680 cm⁻¹.

C-H stretches: Vibrations from the sp² hybridized carbons of the double bond (=C-H) would appear above 3000 cm⁻¹, while those from the sp³ hybridized carbons (C-H) of the methyl and methylene groups would be found just below 3000 cm⁻¹.

C-N stretch: The carbon-nitrogen single bond would have a stretching vibration in the 1000-1250 cm⁻¹ range.

A resonance Raman effect could potentially enhance the signal of specific parts of the molecule if the excitation laser wavelength corresponds to an electronic absorption band of the compound. rsc.org

Table 1: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 |

| Azide (-N₃) | Symmetric Stretch | 1250 - 1350 |

| Alkene (C=C) | Stretch | 1640 - 1680 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Alkenyl (=C-H) | Stretch | 3000 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov The process involves ionizing a chemical compound to generate charged molecules or molecular fragments and then separating these ions by their m/z ratio to produce a mass spectrum. nih.gov This spectrum provides information about the molecular weight and elemental composition of the analyte and can be used for structural elucidation based on fragmentation patterns. For this compound (C₅H₉N₃), the exact mass is 111.080 Da. molbase.com The fragmentation pattern would be influenced by the weakest bonds and the stability of the resulting fragments. The azide group is prone to losing a molecule of nitrogen (N₂, 28 Da), a common fragmentation pathway for azides.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio of ions with very high accuracy and precision, often to sub-parts-per-million (ppm) levels. longdom.org This capability allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass but different chemical formulas. longdom.orgnih.gov Instruments like Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers are commonly used to achieve high resolution. longdom.org

In the analysis of this compound, HRMS would confirm the elemental composition C₅H₉N₃ by providing a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. For instance, the theoretical exact mass of the [M+H]⁺ ion is 112.0873 Da. HRMS can differentiate this from other ions with a nominal mass of 112, such as C₇H₁₂O⁺ (112.0888 Da). This precision is crucial for confirming the identity of the compound and its fragments in complex mixtures. nih.govlongdom.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcog.com The sample is first vaporized and separated into its components as it passes through a capillary column in the gas chromatograph. thepharmajournal.com The separated components then enter the mass spectrometer, where they are ionized and detected. phcog.comthepharmajournal.com GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.gov

For this compound, GC-MS analysis would provide both a retention time from the GC and a mass spectrum from the MS. The retention time is a characteristic property for a given set of GC conditions (e.g., column type, temperature program, carrier gas flow rate). Following separation, the compound would be ionized, typically by electron impact (EI), leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum can be compared against spectral libraries for identification. nih.gov

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 111 | [C₅H₉N₃]⁺ | Molecular Ion (M⁺) |

| 83 | [C₅H₉]⁺ | Loss of N₂ |

| 68 | [C₅H₈]⁺ | Loss of HN₃ |

| 55 | [C₄H₇]⁺ | Cleavage of C-C bond |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), also known as tandem mass spectrometry, combines the separation power of liquid chromatography with the specificity of two stages of mass analysis. nih.govlittlemsandsailing.com In this technique, the precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. uab.edu This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantifying specific analytes in complex matrices. nih.govlittlemsandsailing.com

LC-MS/MS analysis of this compound would be advantageous for samples in a complex matrix. After separation by LC, the compound would be ionized (e.g., by electrospray ionization, ESI) to form a precursor ion, likely [M+H]⁺ (m/z 112.1). This precursor ion would then be selected and fragmented to produce characteristic product ions. Monitoring a specific transition (e.g., m/z 112.1 → 84.1, corresponding to the loss of N₂) would allow for highly selective detection and quantification. nih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. uobabylon.edu.iqresearchgate.net This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. pressbooks.pubgdckulgam.edu.in The technique is particularly useful for detecting molecules with π-electron systems, such as conjugated double bonds, aromatic compounds, and functional groups with non-bonding electrons (n-electrons). uobabylon.edu.iq The resulting spectrum is a plot of absorbance versus wavelength.

The structure of this compound contains two primary chromophores (light-absorbing groups): the alkene double bond (C=C) and the azide group (-N₃).

π → π* transitions: The isolated C=C double bond in the butene moiety typically results in a strong absorption band at wavelengths below 200 nm, which is often outside the range of standard spectrophotometers. uobabylon.edu.iq

n → π* transitions: The azide group possesses non-bonding electrons that can be excited. Organic azides typically show a weak absorption band around 270-290 nm due to an n → π* transition. For example, the UV spectrum of dextran azide shows an absorption at 274 nm attributed to the phenyl azide group. researchgate.net A similar, albeit potentially shifted, weak absorption would be expected for this compound.

Table 3: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected Wavelength (λₘₐₓ) |

|---|---|---|

| Alkene (C=C) | π → π* | < 200 nm |

X-Ray Diffraction Analysis for Solid-State Structure Determination

As of the current body of scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a small molecule like this compound, obtaining a suitable single crystal for X-ray diffraction can be challenging, particularly if the compound is a liquid or a low-melting-point solid at room temperature.

Should a crystalline derivative of this compound be synthesized and subjected to X-ray diffraction, the expected data would be presented in a crystallographic information file (CIF). This file would contain key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. The table below outlines the type of information that would be obtained from a successful X-ray diffraction study.

Table 2: Hypothetical Crystallographic Data for an Alkenyl Azide

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry of the unit cell. | Orthorhombic |

| Space Group | The symmetry of the arrangement of molecules within the unit cell. | P2₁2₁2₁ |

| a, b, c (Å) | The dimensions of the unit cell. | a = 5.67 Å, b = 8.91 Å, c = 12.34 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 90°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 623.5 |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.125 |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. For a relatively small and moderately polar compound like this compound, reversed-phase HPLC would be the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Less polar compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times, while more polar compounds elute earlier with the polar mobile phase. Given the presence of the polar azide group and the nonpolar butenyl chain, the retention time of this compound can be modulated by adjusting the composition of the mobile phase. An increase in the organic modifier concentration would decrease the retention time.

Detection of this compound by HPLC would likely be achieved using a UV detector. The azide functionality exhibits a weak UV absorbance at around 210-220 nm. The table below outlines a hypothetical HPLC method for the analysis of this compound.

Table 3: Hypothetical HPLC Method for this compound

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm |

| Expected Retention Time | Dependent on the exact mobile phase composition, but likely in the range of 3-7 minutes. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a small organic molecule, is expected to be sufficiently volatile for GC analysis. The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.